Physicochemical Properties of Nickel(II) Acetylacetonate Dihydrate
Physicochemical Properties of Nickel(II) Acetylacetonate Dihydrate
This guide details the physicochemical profile, synthesis, and application of Nickel(II) Acetylacetonate Dihydrate [Ni(acac)₂ · 2H₂O], a coordination complex critical to organometallic catalysis and emerging metallodrug research.
Technical Monograph for Drug Development & Catalysis Applications
Executive Summary
Nickel(II) acetylacetonate dihydrate is a paramagnetic, octahedral coordination complex utilized as a precursor for nickel oxide thin films, a catalyst for oligomerization reactions, and increasingly as a scaffold for metallodrug design. Unlike its anhydrous trimeric counterpart, the dihydrate is stable in air but sensitive to thermal dehydration. This guide provides a rigorous analysis of its structural dynamics, self-validating synthesis protocols, and mechanisms of biological action.
Structural & Physicochemical Profile
Crystal Structure & Coordination Geometry
The dihydrate crystallizes in the orthorhombic system.[1] The central Nickel(II) ion adopts a distorted octahedral geometry .[2][3][4]
-
Equatorial Plane: Occupied by four oxygen atoms from two bidentate acetylacetonate (acac) ligands.[4]
-
Isomerism: While cis and trans isomers are theoretically possible, the trans-isomer (D2h symmetry approximation) is thermodynamically favored in the solid state due to steric minimization between the methyl groups of the acac ligands.
Key Physicochemical Data
| Property | Value / Description | Context |
| Formula | Ni(C₅H₇O₂)₂[2][3][4][5][6][7][8] · 2H₂O | MW: 292.94 g/mol |
| Appearance | Emerald-green / Blue-green crystals | Distinct from the dark green anhydrous trimer.[5] |
| Crystal System | Orthorhombic | Space group determination requires XRD.[1] |
| Melting Point | 230 °C (Decomposes) | Dehydration occurs significantly earlier (~100°C). |
| Solubility | Soluble: Alcohols, Chloroform, Benzene, TolueneSlightly Soluble: Water | Solubility increases in coordinating solvents (e.g., pyridine). |
| Magnetic Moment | Paramagnetic (High-spin | |
| Stability | Hygroscopic; Air-stable | Dehydrates to [Ni(acac)₂]₃ upon heating or vacuum. |
Experimental Methodologies
Protocol: Self-Validating Synthesis
Objective: Synthesize high-purity Ni(acac)₂ · 2H₂O from Nickel(II) Chloride.
Reagents:
-
Nickel(II) Chloride Hexahydrate (
) -
Acetylacetone (Hacac, 2,4-Pentanedione)
-
Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH)
-
Solvent: Ethanol/Water mixture (1:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2.38 g (10 mmol) of
in 20 mL of distilled water. Solution appears green. -
Ligand Addition: Add 2.5 mL (25 mmol) of acetylacetone. Stir vigorously for 10 minutes. Note: No immediate precipitation occurs due to acidic protons.
-
Buffering (Critical Step): Slowly add a saturated solution of Sodium Acetate (approx. 3 g in 10 mL water) dropwise.
-
Validation: Monitor pH. Precipitation of the blue-green complex begins as pH approaches 6-7.
-
-
Crystallization: Heat the mixture to 60°C for 30 minutes to digest the precipitate (improves crystallinity), then cool to 0°C in an ice bath.
-
Isolation: Filter the blue-green solid under vacuum.
-
Purification: Wash with cold water (
) to remove NaCl byproduct. Wash once with cold ethanol ( ). -
Drying: Dry in a vacuum desiccator over
at room temperature. Warning: Do not heat >50°C under vacuum to avoid dehydration.
Thermal Transformation (TGA Profile)
Understanding the dehydration pathway is vital for applications requiring the anhydrous catalyst.
-
Stage 1 (80°C – 160°C): Loss of 2 moles of coordinate water.
-
Visual Change: Blue-green powder turns dark green (anhydrous trimer).
-
-
Stage 2 (230°C – 300°C): Decomposition/Sublimation of the organic ligand.
-
Stage 3 (>400°C): Formation of Nickel Oxide (NiO) residue in air.
Visualization: Synthesis & Dehydration Workflow
Figure 1: Synthesis and thermal evolution of Nickel(II) acetylacetonate.
Applications in Drug Development[7][9][10]
Metallodrug Potential
Nickel complexes are gaining traction as antibacterial and antifungal agents, particularly against resistant strains like S. aureus and C. albicans. The lipophilic nature of the acac ligands facilitates transport across the lipid bilayer of the cell membrane.
Mechanism of Action (MOA)
The biological activity is governed by a "Trojan Horse" mechanism where the complex penetrates the cell before releasing the toxic metal ion.
-
Permeation: The neutral, lipophilic
complex crosses the bacterial cell membrane via passive diffusion. -
Ligand Exchange: Intracellular hydrolytic enzymes or competing biological ligands (e.g., histidine, cysteine) displace the acac ligands.
-
Oxidative Stress: Free
ions generate Reactive Oxygen Species (ROS) via Fenton-like reactions. -
Macromolecular Damage:
binds to DNA (guanine N7) and inhibits enzymatic function, leading to apoptosis.
Visualization: Biological Mechanism
Figure 2: Proposed mechanism of antibacterial action for Ni(acac)₂ complexes.
References
-
Synthesis & Characterization: Bhattacharjee, M. N., et al. "Direct Synthesis of Bis(acetylacetonato)nickel(II) Dihydrate." Journal of the Chemical Society, Dalton Transactions, 1982.
-
Crystal Structure: Zukerman-Schpector, J., et al. "Crystal structure of bis(acetylacetonato)-bis(3-methylpyridine)-nickel(II) dihydrate."[3] Zeitschrift für Kristallographie, 2007.
-
Thermal Analysis: Arii, T., et al. "Thermal decomposition of nickel(II) acetylacetonate." Analytical Sciences, 2000.
-
Biological Activity: Otuokere, I. E., et al. "Nickel Complexes and their Antimicrobial Activities: A Review."[9] Nigerian Research Journal of Chemical Sciences, 2016.
-
Magnetic Properties: Figgis, B. N., & Lewis, J. "The Magnetic Properties of Transition Metal Complexes." Progress in Inorganic Chemistry, Vol 6.
Sources
- 1. Nickel(ii)acetylacetonate hydrate | 120156-44-7 | Benchchem [benchchem.com]
- 2. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]
- 3. Bis(acetylacetonato-κ2 O,O′)bis(pyridine-κN)nickel(II) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and crystal structure of bis(acetylacetonato)dimethanolnickel(II): [Ni(acac)(2)(MeOH)(2)] [open.metu.edu.tr]
- 5. Nickel acetylacetonate hydrate | C10H18NiO6 | CID 13751264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NICKEL β-DIKETONATES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. unn.edu.ng [unn.edu.ng]
